Nvs pak1 C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NVS-PAK1-C is a potent, ATP-competitive, and specific allosteric inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase involved in various cellular processes, including cell adhesion, cytoskeleton dynamics, migration, proliferation, apoptosis, mitosis, and vesicle-mediated transport processes . NVS-PAK1-C is often used as a negative control for NVS-PAK1-1, a selective PAK1 inhibitor .
Preparation Methods
The synthesis of NVS-PAK1-C involves multiple steps, including the preparation of intermediates and final coupling reactions. The compound is synthesized through a series of chemical reactions, including halogenation, amination, and coupling reactions. The final product is purified using chromatographic techniques to achieve high purity . Industrial production methods involve scaling up these synthetic routes while ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
NVS-PAK1-C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: NVS-PAK1-C can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NVS-PAK1-C is widely used in scientific research for various applications:
Chemistry: It serves as a chemical probe to study the inhibition of PAK1 and its effects on cellular processes.
Industry: NVS-PAK1-C is utilized in the development of new drugs targeting PAK1 and related kinases.
Mechanism of Action
NVS-PAK1-C exerts its effects by inhibiting the autophosphorylation of PAK1, thereby preventing its activation . PAK1 phosphorylates and activates MAP2K1, leading to the activation of downstream MAP kinases . By inhibiting PAK1, NVS-PAK1-C disrupts these signaling pathways, affecting various cellular processes such as cell proliferation, migration, and survival .
Comparison with Similar Compounds
NVS-PAK1-C is compared with other similar compounds, such as:
NVS-PAK1-1: A potent and selective allosteric inhibitor of PAK1 with an IC50 of 5 nM.
PF-3758309: Another PAK1 inhibitor used in research studies.
G-5555: A pan-PAK inhibitor that targets multiple PAK isoforms. NVS-PAK1-C is unique due to its specificity and potency as an allosteric inhibitor of PAK1, making it a valuable tool in research studies focused on PAK1 signaling pathways.
Properties
Molecular Formula |
C22H23ClF3N5O |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H23ClF3N5O/c1-29(2)22(32)30-8-7-15(11-30)27-21-16-9-13(23)3-5-18(16)31(12-20(25)26)19-6-4-14(24)10-17(19)28-21/h3-6,9-10,15,20H,7-8,11-12H2,1-2H3,(H,27,28)/t15-/m0/s1 |
InChI Key |
RVHZFZVJXGIAJF-HNNXBMFYSA-N |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@@H](C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F |
Canonical SMILES |
CN(C)C(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.